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molecular formula C7HCl3F4 B8612362 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene CAS No. 157766-28-4

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzene

Cat. No. B8612362
M. Wt: 267.4 g/mol
InChI Key: UBDIDPQRBGODJP-UHFFFAOYSA-N
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Patent
US06075165

Procedure details

85 g (0.64 mol) of aluminiumn chloride (anhydrous) are initially introduced into 500 ml of methylene chloride, and 109 g (0.5 mol) of 2,3,4,5-tetrafluoro-benzotrifluoride are added dropwise at room temperature, while stirring. The, mixture is then subsequently stirred at 40° C. for 1 hour, allowed to cool and poured onto 600 g of ice, the organic phase is separated off, the aqueous phase is extracted with ether and the combined phases are washed with water and dried over anhydrous magnesium sulphate. After concentration, the residue is distilled. 108.3 g (81% of theory) of product are obtained; boiling point: 89-90° C./22 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[F:2][C:3]1[C:8]([F:9])=[C:7]([F:10])[C:6]([F:11])=[CH:5][C:4]=1C(F)(F)F.[CH2:16]([Cl:18])[Cl:17]>>[F:2][C:3]1[C:8]([F:9])=[C:7]([F:10])[C:6]([F:11])=[CH:5][C:4]=1[C:16]([Cl:1])([Cl:18])[Cl:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
109 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1F)F)F)C(F)(F)F
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
600 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at room temperature
STIRRING
Type
STIRRING
Details
The, mixture is then subsequently stirred at 40° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
WASH
Type
WASH
Details
the combined phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled
CUSTOM
Type
CUSTOM
Details
108.3 g (81% of theory) of product are obtained

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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